17-(tert-Butoxy)-17-oxoheptadecanoic acid
Overview
Description
17-(tert-Butoxy)-17-oxoheptadecanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a heptadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(tert-Butoxy)-17-oxoheptadecanoic acid typically involves the introduction of the tert-butoxy group and the ketone functionality onto the heptadecanoic acid backbone. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butoxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using tert-butyl hydroperoxide and other reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 17-(tert-Butoxy)-17-hydroxyheptadecanoic acid.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, catalysts such as transition metal complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
17-(tert-Butoxy)-17-oxoheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 17-(tert-Butoxy)-17-oxoheptadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and ketone functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 16-(tert-Butoxy)-16-oxohexadecanoic acid
- 18-(tert-Butoxy)-18-oxooctadecanoic acid
Comparison: Compared to its analogs, 17-(tert-Butoxy)-17-oxoheptadecanoic acid has a unique position of the tert-butoxy and ketone groups, which may result in distinct chemical and biological properties. Its specific structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
17-[(2-methylpropan-2-yl)oxy]-17-oxoheptadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-21(2,3)25-20(24)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(22)23/h4-18H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYTEIVSXQFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280359 | |
Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905302-44-5 | |
Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905302-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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